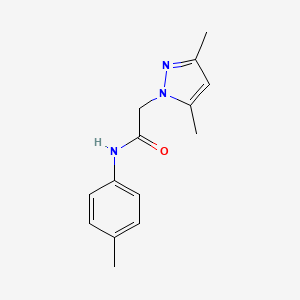![molecular formula C14H18N2O3 B7595243 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid, also known as PCAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PCAA is a derivative of cyclohexylacetic acid and is known to exhibit anti-inflammatory and analgesic properties.
科学研究应用
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain, arthritis, and other inflammatory diseases. 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The exact mechanism of action of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has also been shown to modulate the activity of ion channels and receptors involved in pain perception.
Biochemical and Physiological Effects:
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has also been shown to reduce pain perception in animal models of inflammatory pain. In addition, 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has been shown to exhibit antioxidant and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain, arthritis, and other inflammatory diseases. 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one of the limitations of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid. One area of research could be to investigate the potential of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research could be to investigate the potential of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid as a treatment for chronic pain and other inflammatory diseases. Further studies could also be conducted to investigate the mechanism of action of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid and its effects on ion channels and receptors involved in pain perception. Additionally, research could be conducted to develop more efficient methods for synthesizing 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid and improving its solubility in water.
合成方法
The synthesis of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid involves the reaction of cyclohexylacetic acid with pyridine-2-carbonyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid. This method has been reported to yield high purity and high yields of 2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid.
属性
IUPAC Name |
2-[1-(pyridine-2-carbonylamino)cyclohexyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(18)10-14(7-3-1-4-8-14)16-13(19)11-6-2-5-9-15-11/h2,5-6,9H,1,3-4,7-8,10H2,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMVXIVXTOWHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)


![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)


![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)